[4-(1-ADAMANTYL)-3,5-DIMETHYL-1H-PYRAZOL-1-YL][5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE
Overview
Description
[4-(1-ADAMANTYL)-3,5-DIMETHYL-1H-PYRAZOL-1-YL][5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE is a complex organic compound that features a unique combination of adamantyl, pyrazole, furan, and pyrazolopyrimidine moieties
Preparation Methods
The synthesis of [4-(1-ADAMANTYL)-3,5-DIMETHYL-1H-PYRAZOL-1-YL][5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of 1-adamantylamine with acetylacetone under acidic conditions to form 4-(1-adamantyl)-3,5-dimethyl-1H-pyrazole.
Synthesis of the pyrazolopyrimidine core: This involves the cyclization of 5-(2-furyl)-7-(trifluoromethyl)pyrazole-3-carboxylic acid with appropriate reagents to form the pyrazolopyrimidine ring.
Coupling reaction: The final step involves the coupling of the pyrazole and pyrazolopyrimidine moieties under suitable conditions to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
[4-(1-ADAMANTYL)-3,5-DIMETHYL-1H-PYRAZOL-1-YL][5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activities.
Materials Science: The compound’s rigid adamantyl group and aromatic rings make it a candidate for the development of novel materials with specific properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Mechanism of Action
The mechanism of action of [4-(1-ADAMANTYL)-3,5-DIMETHYL-1H-PYRAZOL-1-YL][5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can influence the binding affinity to target proteins or enzymes. The pyrazole and pyrazolopyrimidine rings can participate in hydrogen bonding and π-π interactions, enhancing the compound’s ability to modulate biological pathways .
Comparison with Similar Compounds
Similar compounds include:
4-(1-Adamantyl)-2-aryl-1,3-thiazoles: These compounds share the adamantyl group and are known for their biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have similar core structures and are studied for their potential as kinase inhibitors.
The uniqueness of [4-(1-ADAMANTYL)-3,5-DIMETHYL-1H-PYRAZOL-1-YL][5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE lies in its combination of structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[4-(1-adamantyl)-3,5-dimethylpyrazol-1-yl]-[5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26F3N5O2/c1-14-23(26-10-16-6-17(11-26)8-18(7-16)12-26)15(2)34(33-14)25(36)19-13-31-35-22(27(28,29)30)9-20(32-24(19)35)21-4-3-5-37-21/h3-5,9,13,16-18H,6-8,10-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLQIXPDOHHYRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=C3N=C(C=C(N3N=C2)C(F)(F)F)C4=CC=CO4)C)C56CC7CC(C5)CC(C7)C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26F3N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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